((4-Nitrophenyl)azo)naphthol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Nitrophenyl)azo)naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline in an acidic medium at low temperatures. This is followed by coupling with 2-naphthol in the presence of a base such as sodium hydroxide . The reaction conditions are crucial, with the temperature being maintained at ice-cold levels to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
((4-Nitrophenyl)azo)naphthol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the azo group.
Common Reagents and Conditions
Reduction: Sodium dithionite in an aqueous medium is commonly used for the reduction of the nitro group.
Substitution: Electrophilic substitution reactions typically require acidic conditions and suitable electrophiles.
Major Products Formed
Scientific Research Applications
((4-Nitrophenyl)azo)naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a dye intermediate.
Biology: The compound is used in staining techniques for biological specimens.
Medicine: Research is ongoing into its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of ((4-Nitrophenyl)azo)naphthol involves its ability to undergo various chemical transformations. The nitro group acts as an electron-withdrawing group, making the compound reactive towards nucleophiles and reducing agents . The azo group can participate in resonance, stabilizing the molecule and allowing for various substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific combination of a nitro group and an azo group attached to a naphthol ring. This structure imparts distinct chemical reactivity and color properties, making it valuable in various applications .
Properties
CAS No. |
71776-04-0 |
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Molecular Formula |
C16H11N3O3 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H11N3O3/c20-16-14-4-2-1-3-11(14)5-10-15(16)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H |
InChI Key |
HPHIPYYTKHFLPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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